4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
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Overview
Description
The compound “4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs and is known to have bioactive properties . The molecule also contains a tetrahydrobenzo[b][1,4]oxazepin ring, which is a type of heterocyclic compound. Heterocycles are often found in bioactive compounds due to their ability to interact with biological targets .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The tert-butyl group is a bulky substituent that could influence the compound’s conformation and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could enable hydrogen bonding, influencing its solubility and boiling point .Scientific Research Applications
Synthesis and Characterization
The synthesis of benzoxazole derivatives, including those similar to the specified compound, involves complex organic synthesis techniques aiming to introduce specific functional groups that could affect the compound's physical, chemical, and biological properties. Studies such as those by Almansour et al. (2016) on the synthesis and spectroscopic analysis of novel benzimidazole fused-1,4-oxazepines provide insights into the methodologies used to create these compounds. These synthesized compounds have been analyzed for their structural properties using techniques like X-ray diffraction and spectroscopy, revealing detailed information about their molecular configurations and potential reactivity patterns (Almansour et al., 2016).
Potential Applications
Nonlinear Optical (NLO) Properties
The investigation of nonlinear optical properties in benzoxazole derivatives has shown that these compounds could be utilized in NLO applications, owing to their promising hyperpolarizability studies. This suggests a potential for these compounds in the development of optical materials and devices that require materials with specific optical responses (Almansour et al., 2016).
Antitumor Activity
Some benzoxazole derivatives have been explored for their antitumor activities, demonstrating the potential of these compounds in pharmacological applications. For instance, specific derivatives have been synthesized and evaluated for their inhibitory effects against cancer cell lines, suggesting a pathway for developing new anticancer agents (Ye et al., 2015).
Antibacterial and Anthelmintic Activity
The exploration of antibacterial and anthelmintic activities in benzoxazole derivatives highlights their potential in creating new antimicrobial agents. These studies involve the synthesis and biological evaluation of novel compounds, assessing their effectiveness against specific bacterial strains and parasites, which could lead to new treatments for infectious diseases (Sanjeevarayappa et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-tert-butyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-7-26-19-14-18(12-13-20(19)29-15-24(5,6)22(26)28)25-21(27)16-8-10-17(11-9-16)23(2,3)4/h8-14H,7,15H2,1-6H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUCHDCAIHGSKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)OCC(C1=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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